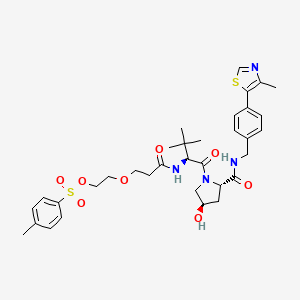
(S, R, S)-AHPC-PEG2-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S, R, S)-AHPC-PEG2-Tos is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique stereochemistry, which involves three chiral centers, making it a subject of study in stereochemistry and chiral synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG2-Tos typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often starts with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of the PEG2 (polyethylene glycol) linker. The final step involves the tosylation of the compound to introduce the tosyl (Tos) group, which is crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and purity while minimizing the production of unwanted stereoisomers. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S, R, S)-AHPC-PEG2-Tos undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the AHPC core.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the tosyl group with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic reagents such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(S, R, S)-AHPC-PEG2-Tos has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins.
Medicine: Investigated for its potential as a therapeutic agent, especially in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of (S, R, S)-AHPC-PEG2-Tos involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This selective binding is often mediated by the tosyl group, which can form covalent bonds with nucleophilic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
(R, S, R)-AHPC-PEG2-Tos: Differing in stereochemistry, this compound may exhibit different biological activities.
(S, S, S)-AHPC-PEG2-Tos: Another stereoisomer with potentially unique properties.
AHPC-PEG2-Cl: A similar compound where the tosyl group is replaced with a chloride group.
Uniqueness
(S, R, S)-AHPC-PEG2-Tos is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable tool in research, particularly in studies focused on stereochemistry and chiral interactions.
Properties
Molecular Formula |
C34H44N4O8S2 |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H44N4O8S2/c1-22-6-12-27(13-7-22)48(43,44)46-17-16-45-15-14-29(40)37-31(34(3,4)5)33(42)38-20-26(39)18-28(38)32(41)35-19-24-8-10-25(11-9-24)30-23(2)36-21-47-30/h6-13,21,26,28,31,39H,14-20H2,1-5H3,(H,35,41)(H,37,40)/t26-,28+,31-/m1/s1 |
InChI Key |
OBJJVZURNLLFKC-PNBNRWGDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















